Wide Linear Range Quantification with ICH Validation
In a fully validated LC-MS/MS method employing Carebastine-d6 as the internal standard, carebastine quantification achieved a linear calibration range of 1.013–1005.451 ng/mL in human plasma, spanning approximately three orders of magnitude [1]. The method met ICH acceptance criteria for precision (intra-day and inter-day CV% <15%), accuracy (85–115% recovery), ruggedness, and robustness across the entire validated range. Without a deuterated internal standard, achieving this dynamic range while maintaining accuracy across low (LOQ 1.013 ng/mL) and high concentrations in a protein-rich matrix would be analytically untenable due to uncompensated ion suppression effects.
| Evidence Dimension | Validated Linear Quantification Range |
|---|---|
| Target Compound Data | 1.013–1005.451 ng/mL (carebastine, using Carebastine-d6 IS) |
| Comparator Or Baseline | Unlabeled carebastine (without SIL-IS) or method using structural analog IS (not validated per ICH) |
| Quantified Difference | Range covers ~1000-fold concentration span; no direct head-to-head comparator data available |
| Conditions | Human plasma; BDS Hypersil C18 column (50×4.6 mm, 5 μm); positive ionization LC-MS/MS; solid phase extraction |
Why This Matters
This validated range directly supports pharmacokinetic studies covering both trough concentrations and Cmax following clinical dosing, ensuring procurement of Carebastine-d6 enables regulatory-compliant method implementation without revalidation.
- [1] Nair SM, Kumar PR, Govindan B, et al. Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. Int J Pharm Sci Drug Res. 2018;10(6):426-432. doi:10.25004/IJPSDR.2018.100601. View Source
